

Quantitative Chrome Azurol S (CAS) Assay for Aerobactin Detection

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Compound of Interest

Compound Name: *Aerobactin*

Cat. No.: *B1664392*

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Application Note and Protocol

Introduction

Aerobactin is a hydroxamate-type siderophore produced by various pathogenic bacteria, including strains of *Escherichia coli* and *Klebsiella pneumoniae*, to acquire iron, an essential nutrient, from the host environment.[1] The ability to produce **aerobactin** is often associated with increased virulence.[2][3] The Chrome Azurol S (CAS) assay is a widely used, universal, and rapid method for detecting and quantifying siderophores.[4][5] This colorimetric assay is based on the competition for iron between the siderophore and the strong iron chelator, Chrome Azurol S. In the absence of siderophores, the CAS dye forms a stable, blue-colored complex with ferric iron (Fe^{3+}) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA).[6] When a sample containing **aerobactin** is introduced, the **aerobactin**, with its high affinity for iron, sequesters the Fe^{3+} from the CAS-iron complex. This causes a color change from blue to orange/yellow, which can be measured spectrophotometrically at 630 nm.[4][7] The decrease in absorbance at this wavelength is proportional to the amount of siderophore present in the sample.

This document provides a detailed protocol for the quantitative determination of **aerobactin** using the liquid CAS assay. It is intended for researchers, scientists, and drug development professionals working on bacterial pathogenesis and antimicrobial strategies.

Principle of the CAS Assay

The quantitative CAS assay operates on the principle of competitive iron binding. The CAS reagent is a ternary complex of Chrome Azurol S, Fe^{3+} , and HDTMA, which exhibits a strong blue color with a maximum absorbance at 630 nm. Siderophores, such as **aerobactin**, are powerful iron chelators that can remove the iron from this dye complex. This disruption of the complex leads to a color change, and the reduction in absorbance at 630 nm is directly proportional to the concentration of the siderophore.

Experimental Protocols

Materials and Reagents

Glassware Preparation: All glassware must be rendered iron-free by soaking in 6 M HCl overnight and then rinsing thoroughly with deionized water.[6]

Reagent Preparation:

- CAS Solution (2 mM): Dissolve 0.121 g of Chrome Azurol S in 100 mL of deionized water.[8]
- HDTMA Solution (10 mM): Dissolve 0.364 g of hexadecyltrimethylammonium bromide in 100 mL of deionized water.[9]
- Iron (III) Solution (1 mM FeCl_3 in 10 mM HCl): Dissolve 0.027 g of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in 10 mL of 10 mM HCl.[6] Prepare this solution fresh.
- Piperazine Buffer (pH 5.6): Dissolve 4.307 g of piperazine in 30 mL of deionized water. Adjust the pH to 5.6 by adding concentrated HCl (approximately 6.75 mL). The pH is critical for the assay's sensitivity.[8]
- Shuttle Solution (0.2 M 5-Sulfosalicylic acid): Dissolve 5.44 g of 5-Sulfosalicylic acid dihydrate in 100 mL of deionized water. Store this solution in a dark bottle.[8]

Preparation of CAS Assay Solution

- In a clean glass flask, mix 7.5 mL of the 2 mM CAS solution with 1.5 mL of the 1 mM FeCl_3 solution.[8]
- In a separate 100 mL mixing cylinder, add 6 mL of the 10 mM HDTMA solution to 50 mL of deionized water.[8]

- While stirring, slowly add the CAS/iron mixture to the HDTMA solution in the mixing cylinder.
[8]
- Add the piperazine buffer to the mixture and bring the final volume up to 100 mL with deionized water.[8] The final solution should be a clear, dark blue color. This solution is stable for at least one month when stored in a plastic bottle at room temperature.

Sample Preparation

- Grow bacterial cultures in an iron-limited minimal medium to induce siderophore production.
- Harvest the culture supernatant by centrifuging at 10,000 x g for 15 minutes to pellet the bacterial cells.
- Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria.

Quantitative Assay Procedure

- In a microcentrifuge tube, mix 0.5 mL of the culture supernatant with 0.5 mL of the CAS assay solution.[8]
- Add 10 µL of the shuttle solution (5-sulfosalicylic acid) to the mixture and mix well.[8] The shuttle solution facilitates the transfer of iron from the CAS complex to the siderophore.
- Incubate the reaction mixture at room temperature for a few minutes to allow for color development.[8]
- Measure the absorbance of the solution at 630 nm using a spectrophotometer. Use a mixture of 0.5 mL of the uninoculated culture medium and 0.5 mL of the CAS assay solution as the reference (blank).

Calculation of Siderophore Units

The quantity of siderophore is often expressed as a percentage of siderophore units relative to a reference. The calculation is as follows:

$$\% \text{ Siderophore Units} = [(A_r - A_s) / A_r] * 100$$

Where:

- Ar = Absorbance of the reference (CAS assay solution + uninoculated medium) at 630 nm.
- As = Absorbance of the sample (CAS assay solution + culture supernatant) at 630 nm.

For absolute quantification, a standard curve can be generated using a purified siderophore of known concentration (e.g., deferoxamine mesylate as a standard hydroxamate siderophore).

Data Presentation

The following tables provide representative data from a quantitative CAS assay comparing **aerobactin** production in a wild-type bacterial strain versus a mutant strain deficient in **aerobactin** synthesis ($\Delta iucA$).

Table 1: Standard Curve Data for Deferoxamine Mesylate

Deferoxamine ($\mu\text{g/mL}$)	Absorbance at 630 nm
0	1.250
1.5	1.150
3.1	1.045
6.25	0.890
12.5	0.650
25	0.380
50	0.150
100	0.050

Table 2: Quantification of **Aerobactin** in Bacterial Supernatants

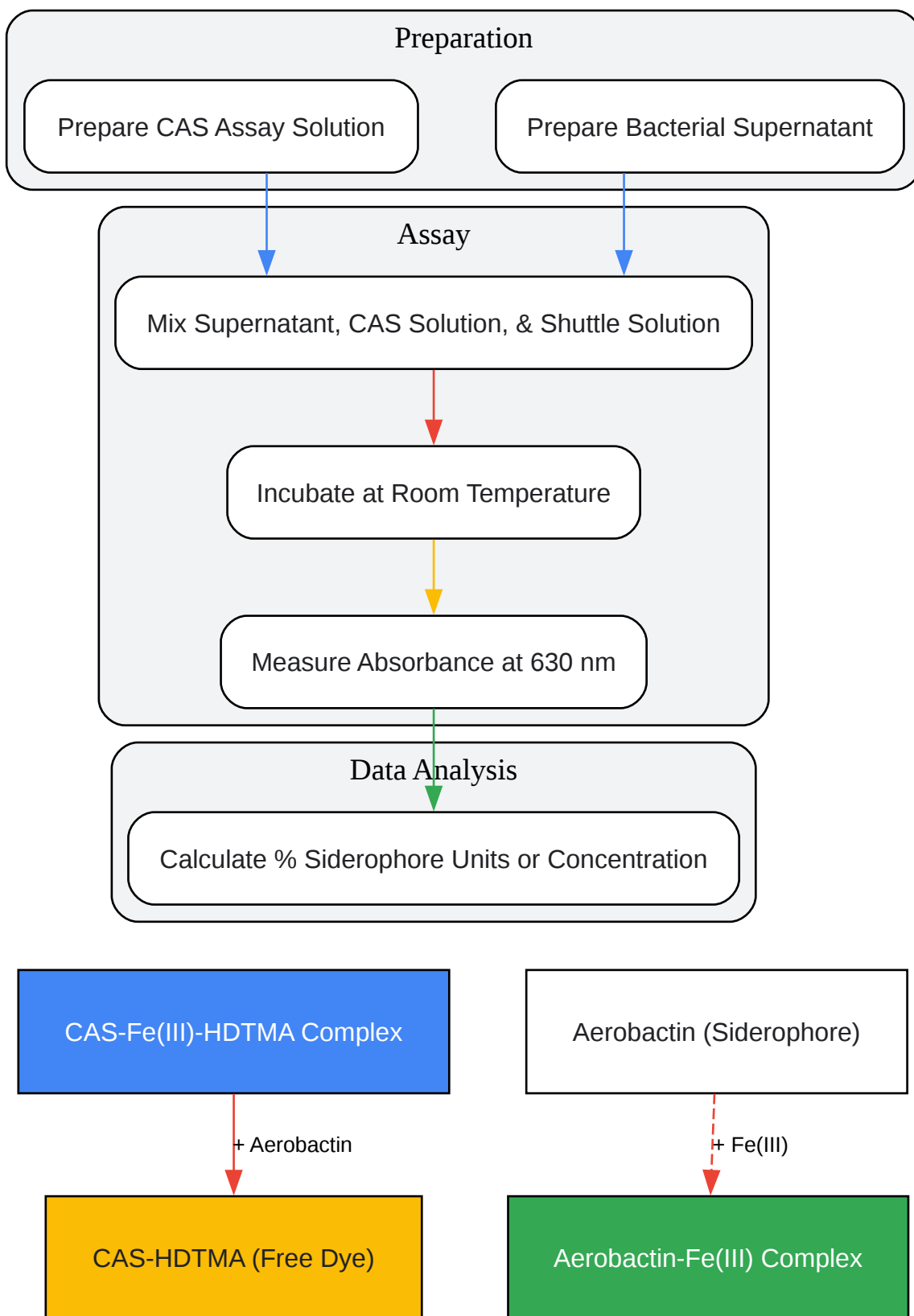
Bacterial Strain	Culture Condition	Absorbance at 630 nm (As)	% Siderophore Units	Aerobactin Conc. (µg/mL)*
Wild-Type	Iron-limited medium	0.450	64.0	28.5
ΔiucA Mutant	Iron-limited medium	1.180	5.6	2.5
Wild-Type	Iron-rich medium	1.210	3.2	1.4

*Concentration determined from the standard curve.

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the quantitative CAS assay for **aerobactin** detection.



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